molecular formula C42H57F3N10O12 B10861837 Fapi-2 (tfa)

Fapi-2 (tfa)

Cat. No.: B10861837
M. Wt: 951.0 g/mol
InChI Key: MEMJEFXSDSHFLK-CZCBIWLKSA-N
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Description

This compound has shown potential in cancer research due to its ability to inhibit fibroblast activation protein, which is often overexpressed in tumor tissues . The compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAPI-2 (TFA) involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield . Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline solutions .

Industrial Production Methods

Industrial production of FAPI-2 (TFA) typically involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

FAPI-2 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary based on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a wide range of modified compounds with different properties .

Scientific Research Applications

FAPI-2 (TFA) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of FAPI-2 (TFA) involves the inhibition of fibroblast activation protein. This protein is overexpressed in the tumor microenvironment and plays a role in tumor progression and metastasis. By inhibiting this protein, FAPI-2 (TFA) disrupts the signaling pathways involved in tumor growth and proliferation . The compound targets specific molecular pathways, including those related to cell adhesion, migration, and extracellular matrix remodeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FAPI-2 (TFA) is unique due to its specific binding affinity and inhibitory activity against fibroblast activation protein. Compared to other similar compounds, FAPI-2 (TFA) offers a balance between efficacy and stability, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C42H57F3N10O12

Molecular Weight

951.0 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H56N10O10.C2HF3O2/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56;3-2(4,5)1(6)7/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58);(H,6,7)/t30-;/m0./s1

InChI Key

MEMJEFXSDSHFLK-CZCBIWLKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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